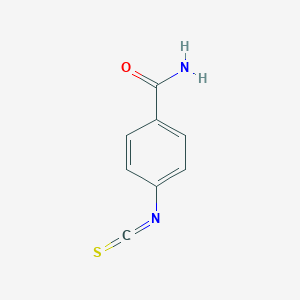

4-Isothiocyanatobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanatobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOVSZUEMCUDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Analog Development of 4 Isothiocyanatobenzamide

Established Synthetic Routes to 4-Isothiocyanatobenzamide

Traditional methods for synthesizing this compound rely on well-documented reactions that are effective but often involve hazardous reagents. These routes are foundational in the field of isothiocyanate synthesis.

Synthesis via Thiophosgene (B130339) Reactants

The reaction between a primary amine and thiophosgene (CSCl₂) is a classic and direct method for the synthesis of isothiocyanates. This approach is noted for its efficiency in converting primary aromatic amines into their corresponding isothiocyanates. The reaction proceeds through the nucleophilic attack of the primary amine onto the electrophilic carbon of thiophosgene, forming a thiocarbamoyl chloride intermediate. This intermediate then eliminates hydrogen chloride, often facilitated by heat or a mild base, to yield the final isothiocyanate product.

However, the significant toxicity and hazardous nature of thiophosgene necessitate stringent safety precautions, such as the use of closed systems and scrubbers. Despite these challenges, its effectiveness ensures it remains a benchmark method in laboratory settings.

Synthesis from Primary Amine Precursors

The synthesis of nearly all isothiocyanates, including this compound, begins with a primary amine. chemrxiv.org Primary amines are ideal starting materials due to their commercial availability in a wide range of structures and their inherent reactivity. chemrxiv.orgrsc.org The amino group (–NH₂) provides the necessary nucleophilicity to react with various sulfur-containing electrophiles, or "thiocarbonyl-transfer reagents," to form the isothiocyanate moiety. chemrxiv.org

The specific precursor for this compound is 4-aminobenzamide (B1265587). This compound contains the required primary aromatic amine function, which is the reactive site for the conversion, as well as the stable benzamide (B126) portion that remains unchanged during the reaction. The development of methods to create primary amines from other functional groups, such as the reduction of nitro compounds or amination of carbonyls, has further broadened the accessibility of precursors for isothiocyanate synthesis. rsc.orggoogle.com

Reaction from 4-Aminobenzamide

The direct conversion of 4-aminobenzamide to this compound is most commonly achieved using thiophosgene. In a typical procedure, 4-aminobenzamide is reacted with thiophosgene in a biphasic solvent system, such as chloroform (B151607) and water, with a base like sodium bicarbonate to neutralize the liberated HCl. This method has been reported to produce this compound in high yields.

Another documented procedure involves reacting 4-aminobenzamide with thiophosgene in the presence of aqueous hydrochloric acid, which results in the precipitation of the product. This approach has also demonstrated good yields.

Interactive Data Table: Synthesis of this compound from 4-Aminobenzamide

| Precursor | Reagent | Solvent/Base | Yield | Reference |

| 4-Aminobenzamide | Thiophosgene | Chloroform/Water, Sodium Bicarbonate | 82% | |

| 4-Aminobenzamide | Thiophosgene | Water, Hydrochloric Acid | 78% |

Alternative and Green Chemistry Approaches for Isothiocyanate Synthesis

Concerns over the toxicity of traditional reagents like thiophosgene and carbon disulfide have spurred the development of safer and more environmentally friendly synthetic routes. rsc.orgencyclopedia.pub These alternative methods often focus on different sulfur sources or more benign reaction conditions.

Desulfurization of Dithiocarbamate (B8719985) Salts

One of the most common alternatives to the direct use of thiophosgene is the decomposition of dithiocarbamate salts. chemrxiv.orgnih.gov This two-step process begins with the reaction of a primary amine (e.g., 4-aminobenzamide) with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt. chemrxiv.orgnih.gov This salt is then isolated and treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.orgnih.gov

This strategy avoids the direct handling of thiophosgene, and a wide variety of desulfurization agents have been developed, enhancing the method's versatility. nih.govtandfonline.com The use of aqueous or biphasic solvent systems can also simplify workup and purification, making the process more environmentally acceptable. tandfonline.comcbijournal.com

Interactive Data Table: Selected Desulfurizing Agents for Dithiocarbamate Decomposition

| Desulfurizing Agent | Key Features | Reference |

| Iodine (I₂) | Inexpensive, effective in biphasic water/ethyl acetate (B1210297) medium. | tandfonline.comcbijournal.com |

| Sodium Persulfate (Na₂S₂O₈) | Works well in water, suitable for a wide range of amines. | nih.govrsc.org |

| Hydrogen Peroxide (H₂O₂) | A green oxidant, suitable for various isothiocyanate syntheses. | nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | By-products are volatile, simplifying purification. | chemrxiv.org |

| Cyanuric Chloride (TCT) | Effective for one-pot synthesis in aqueous conditions. | nih.gov |

| Tetrapropylammonium Tribromide (TPATB) | Mild and effective green reagent. | cbijournal.com |

Utilization of Elemental Sulfur

A promising green chemistry approach involves the use of elemental sulfur as the sulfur source. encyclopedia.pubdigitellinc.com Elemental sulfur is an abundant, inexpensive, and low-toxicity byproduct of the petroleum industry. digitellinc.com One such method is the catalyzed sulfurization of isocyanides. In this reaction, an isocyanide is converted to an isothiocyanate using elemental sulfur and a catalytic amount of an amine base. rsc.org This catalytic process can be performed under moderate heating in benign solvents, offering a more sustainable pathway. rsc.org This method avoids the use of highly toxic thiocarbonyl reagents altogether, aligning with the principles of green chemistry. rsc.orgencyclopedia.pubdigitellinc.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. oatext.com This technology utilizes the ability of polar molecules or ions to convert electromagnetic energy into heat, leading to rapid, clean, efficient, and environmentally friendly reactions. oatext.com The application of microwave irradiation is particularly beneficial in heterocyclic synthesis and has been employed to create a variety of medicinally relevant compounds, often with higher yields and in significantly shorter reaction times. mdpi.comnih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be applied from related syntheses. The general formation of aroyl isothiocyanates involves the reaction of an aroyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. ijsrst.comconicet.gov.ar This step can be followed by a reaction with an amine to form substituted thiourea (B124793) derivatives. A series of novel N-(phenylcarbamothioyl)benzamide derivatives, for instance, were synthesized using a microwave-assisted method which provided a green chemistry approach to the target compounds. ijsrst.com

In a typical microwave-assisted procedure applicable to isothiocyanate synthesis, the reactants, such as 4-aminobenzamide and thiophosgene or a related reagent, would be placed in a microwave reactor, potentially in a solvent-free condition or with a high-boiling polar solvent. mdpi.com The mixture is then irradiated for a short period (e.g., a few minutes) at a controlled temperature. beilstein-journals.org This rapid and uniform heating often minimizes the formation of side products and can dramatically increase the reaction rate compared to conventional refluxing, which might take several hours. mdpi.comijsrst.com The use of microwave heating for creating precursors like enaminones has also been shown to be highly efficient, suggesting its utility in various steps of complex synthetic pathways. mdpi.com

Derivatization Strategies for this compound Analogs

The development of analogs from a lead compound like this compound is a cornerstone of medicinal chemistry and materials science. Derivatization strategies are employed to systematically modify the parent structure to enhance desired properties, such as biological activity, selectivity, or physical characteristics.

The design of new analogs is guided by several key principles aimed at optimizing molecular configurations for a specific purpose. google.com A fundamental approach is the application of bioisosterism, where parts of the molecule are replaced with chemical groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic profile. mdpi.com For example, in designing novel pesticides, a trifluoromethyl group might be replaced with a pyridine (B92270) ring to create a new series of active compounds. mdpi.com

Structure-activity relationship (SAR) studies are crucial. These involve synthesizing a series of analogs and evaluating them to understand how specific structural features influence their activity. For instance, modifications might focus on the benzamide portion or the isothiocyanate group. The isothiocyanate (-N=C=S) moiety itself is a highly reactive electrophilic group due to the presence of two electrophilic carbon atoms, making it a key site for reactions like nucleophilic addition. neliti.comacs.org The benzamide scaffold is also a critical component in drug development, with derivatives used clinically for various conditions. sphinxsai.com Therefore, substitutions on the aromatic ring of the benzamide can be made to alter electronic properties, steric hindrance, and lipophilicity, all of which can impact the molecule's interaction with biological targets.

To efficiently explore the chemical space around this compound and generate data for SAR studies, high-throughput methods like parallel synthesis and combinatorial chemistry are employed. google.com Combinatorial chemistry allows for the creation of large, diverse libraries of compounds, which can be screened to identify lead compounds. google.com

A preferred method within this field is "parallel array synthesis," where individual, distinct compounds are synthesized simultaneously in separate reaction vessels, such as the wells of a microtiter plate. google.com This approach avoids the complexities of deconvolution associated with mixed libraries and is amenable to automation. google.com Both solution-phase and solid-phase synthesis techniques are utilized. Solid-phase synthesis offers the advantage of simplified purification, as excess reagents can be easily washed away from the product which is bound to a solid support resin. google.comacs.org

For example, a solid-phase parallel synthesis methodology has been developed for creating N-substituted-2-aminobenzo[d]thiazole derivatives. acs.org This process involves attaching a starting material to a resin, performing a series of chemical transformations (including cyclization), and then cleaving the final products from the support. acs.org Such a strategy could be adapted to generate a library of this compound analogs by tethering a suitable precursor to a resin and then reacting it with a diverse set of building blocks.

Research into benzamide-based thioureas, which are direct derivatives of benzoyl isothiocyanates, provides concrete examples of analog development. These compounds are often synthesized by reacting a substituted benzoyl isothiocyanate with various aniline (B41778) derivatives. ijsrst.comresearchgate.net The resulting N-(arylcarbamothioyl)benzamide structures have been evaluated for a range of biological activities, including anti-inflammatory and antimicrobial properties. sphinxsai.comresearchgate.net

One study focused on the synthesis of N-{(6-substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides. sphinxsai.com These compounds were created by reacting substituted 2-aminobenzothiazoles with various substituted benzoyl isothiocyanates and were subsequently screened for antibacterial activity. sphinxsai.com Another research effort synthesized a series of N-(phenylcarbamothioyl)benzamide derivatives via both conventional and microwave-assisted methods and tested them for anti-inflammatory activity. ijsrst.comresearchgate.net The findings indicated that specific substitution patterns led to promising activity. ijsrst.com

Below are interactive tables summarizing the findings for representative substituted benzamide derivatives.

Table 1: Examples of Synthesized N-(phenylcarbamothioyl)benzamide Derivatives and Anti-inflammatory Activity

| Compound ID | Substituent on Benzamide | Substituent on Phenylcarbamothioyl | Method | Yield (%) | Anti-inflammatory Activity Notes | Reference |

| 2f | 2-Chloro | N-ethyl-N-phenyl | Microwave | 65 | Showed promising anti-inflammatory activity in a carrageenan-induced paw edema assay. ijsrst.com | ijsrst.com |

| - | 4-Chloro | 3-Nitro | Conventional | 75 | Synthesized as a white solid. ijsrst.com | ijsrst.com |

You can sort and filter this table to explore the data.

Table 2: Examples of N-{(6-substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamide Analogs

| Compound ID | Substituent on Benzamide | Substituent on Benzothiazole | Antibacterial Activity Notes | Reference |

| 5a-j (General Series) | 2- or 4-substitutions | Various (e.g., H, Cl, CH3) | Compounds showed moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. sphinxsai.com | sphinxsai.com |

This table provides a general overview of the synthesized series.

Mechanistic Investigations of 4 Isothiocyanatobenzamide S Biological Activity

Molecular Target Identification and Validation

The biological effects of isothiocyanates are largely attributed to their capacity to modulate the function of key cellular proteins, including enzymes and transcription factors. This modulation can lead to significant alterations in cellular signaling pathways that are critical for cell growth, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

While direct inhibition of Cyclin-Dependent Kinases (CDKs) by 4-Isothiocyanatobenzamide has not been specifically documented, the broader class of isothiocyanates is known to interfere with cell cycle progression, a process tightly regulated by CDKs. cambridge.orgnih.gov

There is currently a lack of specific data detailing the direct interaction of this compound with CDK2 and CDK4. However, studies on other isothiocyanates have shown indirect effects on the activity of these kinases. For instance, some isothiocyanates can induce the expression of CDK inhibitors like p21 and p27. iiarjournals.org These proteins bind to and inactivate cyclin-CDK complexes, including those involving CDK2 and CDK4, thereby halting cell cycle progression. nih.gov In studies on human malignant melanoma cells, treatment with isothiocyanates led to an increase in the levels of CDK2. iiarjournals.org

The regulation of the cell cycle is a crucial target in cancer research. Isothiocyanates have been shown to cause cell cycle arrest, primarily at the G2/M phase, by affecting the levels and activity of key regulatory proteins. cambridge.org This is often achieved by down-regulating or inhibiting critical G2-phase regulators. cambridge.org The ability of isothiocyanates to induce cell cycle arrest is a significant aspect of their potential anti-proliferative effects. scielo.org.co This process is closely linked to the induction of apoptosis. scielo.org.co The orderly progression through the cell cycle is governed by the formation of cyclin-CDK complexes, which are in turn controlled by CDK inhibitors. scielo.org.co

| General Effect of Isothiocyanates on Cell Cycle Regulators | Observed Outcome | Reference |

| p21 and p27 Expression | Induction of expression | iiarjournals.org |

| CDK2 Levels | Increased levels in some cancer cell lines | iiarjournals.org |

| Cyclin D1 and D3 Levels | Up-regulation in some cancer cell lines | iiarjournals.org |

| Cell Cycle Phase Arrest | Primarily G2/M phase arrest | cambridge.org |

Specific CDK Isoform Modulation (e.g., CDK2, CDK4)

Other Putative Enzymatic and Protein Targets

Beyond their influence on cell cycle regulators, isothiocyanates are known to interact with a range of other signaling proteins and enzymes that play critical roles in cellular health and disease.

While specific studies on this compound are wanting, other isothiocyanates have been shown to modulate key signaling pathways like AKT and STAT3. The AKT pathway is central to cell survival and proliferation, and its inhibition is a key therapeutic strategy. Some isothiocyanates, such as Benzyl isothiocyanate (BITC), have been found to inhibit the PI3K/AKT/mTOR pathway. researchgate.net In studies on multiple myeloma, isothiocyanates like Sulforaphane (B1684495) (SFN) and Phenethyl isothiocyanate (PEITC) have been observed to cause a significant decrease in the phosphorylation of Akt. haematologica.org

The STAT3 signaling pathway is also a critical player in cancer development, and its persistent activation is noted in many tumors. nih.gov BITC has been demonstrated to inhibit the tyrosine phosphorylation of STAT3. nih.gov However, in the same study, sulforaphane's inhibitory effects were largely independent of STAT3. nih.gov

| Isothiocyanate | Effect on Kinase Pathways | Cell Line/Model | Reference |

| Benzyl isothiocyanate (BITC) | Inhibition of STAT3 phosphorylation | PANC-1 (Pancreatic Cancer) | nih.gov |

| Sulforaphane (SFN) | Minimal effect on STAT3 phosphorylation | PANC-1 (Pancreatic Cancer) | nih.gov |

| Sulforaphane (SFN) | Decreased phosphorylation of Akt | MM.1S and OPM1 (Multiple Myeloma) | haematologica.org |

| Phenethyl isothiocyanate (PEITC) | Decreased phosphorylation of Akt | MM.1S and OPM1 (Multiple Myeloma) | haematologica.org |

A growing body of evidence suggests that dietary isothiocyanates can act as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDAC inhibitors are a class of compounds that can reactivate epigenetically silenced genes in cancer cells, often leading to cell cycle arrest and apoptosis. nih.gov Sulforaphane, a well-studied isothiocyanate, has been shown to inhibit HDAC activity in various cancer cell lines. nih.gov This inhibition can lead to histone hyperacetylation, which alters gene expression. researchgate.net The modulation of HDAC activity by isothiocyanates represents a significant epigenetic mechanism through which these compounds may exert their biological effects. nih.gov

Cytochrome P450 (CYP450) and Phase I Enzyme Modulation

The Cytochrome P450 (CYP450) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the initial modification of a wide array of xenobiotics, including drugs and toxins, to facilitate their excretion. nih.govnih.govwikipedia.org The modulation of these enzymes can significantly impact the biotransformation of various compounds.

Research indicates that isothiocyanates, the chemical class to which this compound belongs, can influence the activity of CYP450 enzymes. nih.gov For instance, certain dietary isothiocyanates have been shown to induce CYP1A1 and CYP1A2, while also upregulating CYP1B1 in animal studies. nih.gov The modulation of these enzymes is significant as they are involved in the metabolism of procarcinogens and hormones like estrogen. nih.gov Specifically, CYP1A1/1A2 and CYP1B1 are responsible for the 2-hydroxylation and 4-hydroxylation of estrogens, respectively. nih.gov

While direct studies on this compound's effect on specific CYP450 isozymes are not extensively detailed in the provided information, the general reactivity of isothiocyanates suggests a potential for interaction. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic sites on proteins, including the enzymes of the CYP450 system. This interaction could lead to either inhibition or induction of enzyme activity, thereby altering cellular signaling pathways.

It is important to note that the expression and activity of CYP450 enzymes can be influenced by various factors, including inflammatory signals. unige.chfrontiersin.org For example, pro-inflammatory cytokines like Interleukin-6 (IL-6) can downregulate the activity of certain CYPs. unige.ch

Antioxidant Response Element (Nrf2) Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular defense against oxidative and electrophilic stress. nih.govlifestylematrix.comwikipedia.org Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. nih.govresearchgate.net However, in the presence of oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to move to the nucleus. nih.govresearchgate.net

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of many cytoprotective genes. nih.govnih.govwikipedia.org This binding initiates the transcription of a suite of antioxidant and detoxification enzymes. nih.govnih.govmdpi.com

Isothiocyanates, including potentially this compound, are known activators of the Nrf2-ARE pathway. nih.gov Their electrophilic nature allows them to react with sulfhydryl groups on Keap1, leading to the stabilization and nuclear accumulation of Nrf2. nih.govresearchgate.net The activation of this pathway leads to the upregulation of various protective genes.

Table 1: Key Genes Regulated by Nrf2 Activation

| Gene | Protein Product | Function |

|---|---|---|

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Detoxifies highly reactive quinones. wikipedia.org |

| GCLC, GCLM | Glutamate-cysteine ligase | Rate-limiting enzymes in glutathione (B108866) (GSH) synthesis. wikipedia.org |

| HO-1 | Heme oxygenase 1 | Catalyzes the degradation of heme to produce antioxidants. lifestylematrix.com |

The activation of the Nrf2 pathway is a critical mechanism by which cells protect themselves from damage induced by reactive oxygen species and electrophiles. springernature.com

Cellular Pathway Perturbations Induced by this compound

The interaction of this compound with cellular machinery can lead to significant disruptions in fundamental cellular processes.

Regulation of Cellular Proliferation and Growth

Cellular proliferation is a tightly controlled process involving a sequence of events that govern cell growth and division. nih.govprogen.com Research indicates that this compound can inhibit the proliferation of various cancer cell lines. lookchem.com One of the proposed mechanisms for this is the induction of cell cycle arrest, specifically in the G1 phase, which prevents cells from proceeding to the DNA synthesis (S) phase. This disruption of the normal cell cycle progression ultimately halts uncontrolled proliferation.

The regulation of cell growth and proliferation is complex and involves a balance between stimulatory and inhibitory signals. nih.gov The ability of this compound to interfere with this balance highlights its potential to modulate cellular growth.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is an essential process for removing damaged or unwanted cells and is tightly regulated by a complex network of proteins. nih.govfrontiersin.org There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. frontiersin.orgmdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. frontiersin.orgnih.gov

Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and alterations to the mitochondrial membrane potential, which are hallmarks of the intrinsic apoptotic pathway. The intrinsic pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. frontiersin.orgmdpi.com A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. mdpi.com

Table 2: Key Players in Apoptotic Pathways

| Pathway Component | Role in Apoptosis |

|---|---|

| Death Receptors (e.g., Fas, TRAIL-R1/R2) | Initiate the extrinsic pathway upon ligand binding. mdpi.com |

| Caspase-8 | Initiator caspase in the extrinsic pathway. researchgate.net |

| Bcl-2 Family Proteins | Regulate the intrinsic pathway by controlling mitochondrial integrity. frontiersin.org |

| Cytochrome c | Released from mitochondria to activate the apoptosome. mdpi.comnih.gov |

| Apaf-1 | A key component of the apoptosome. mdpi.com |

| Caspase-9 | Initiator caspase in the intrinsic pathway. researchgate.net |

The ability of this compound to trigger these apoptotic events underscores its impact on cell survival pathways.

Effects on Cellular Signaling Networks

Cellular signaling networks are intricate systems that control a vast array of cellular activities, from proliferation and survival to differentiation and death. embopress.orgnih.gov These networks are often deregulated in diseases like cancer. embopress.org The electrophilic nature of this compound allows it to react with and modify various proteins, thereby impacting multiple cellular signaling pathways.

Key signaling pathways that are often perturbed in response to cellular stress and can be influenced by compounds like isothiocyanates include the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways. nih.govfrontiersin.org These pathways are central to regulating cell proliferation, survival, and apoptosis. For example, the FAK/Src pathway, activated by the extracellular matrix, can influence both MAPK and PI3K/Akt signaling. nih.gov Furthermore, the Rho GTPase family plays a crucial role in regulating the cytoskeleton and cell migration, and its activity can be modulated by upstream signals. frontiersin.org

The modulation of these interconnected signaling networks by this compound likely contributes to its observed effects on cell proliferation and apoptosis.

Structure Activity Relationships Sar and Computational Studies of 4 Isothiocyanatobenzamide

Elucidation of Key Structural Features for Biological Activity

Importance of the Isothiocyanate Moiety

The isothiocyanate (-N=C=S) group is a critical pharmacophore, largely responsible for the biological activities of this class of compounds. bohrium.commdpi.com Its significance stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles such as the sulfhydryl groups found in proteins. mdpi.comnih.gov This reactivity allows isothiocyanates to form covalent bonds with biological targets, a key mechanism underlying their diverse effects, which include chemopreventive, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

Role of the Benzamide (B126) Scaffold

In the context of 4-isothiocyanatobenzamide, the benzamide portion of the molecule influences its physicochemical properties, such as solubility and lipophilicity, and provides a platform for introducing various substituents to modulate biological activity. mdpi.compublish.csiro.au The orientation of the isothiocyanate group relative to the benzamide framework can affect the molecule's conformation and its interactions with target proteins. Benzamide derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. walshmedicalmedia.commdpi.com

Impact of Substituents on Activity Profiles

Table 1: Impact of Substituents on the Activity of Various Compound Series

| Compound Series | Substituent Type | Position | Observed Effect on Activity | Reference |

| Naphthalimide Derivatives | Piperidines vs. Piperazines | 4-position | Piperidine-modified compounds showed more potent cytotoxic activities. | nih.gov |

| Chalcone Derivatives | Hydroxyl, Amino | Ortho | Increased antioxidant activity, likely due to mesomeric effects. | |

| Chalcone Derivatives | Methyl, Bromo | Ortho | Less active, associated with inductive effects. | |

| Chalcone Derivatives | Bromo | Para | Highest antioxidant activity among bromo regioisomers. | |

| 4-Isoxazolyl-1,4-dihydropyridines | Halogens (p-Br, p-Cl, p-F) | Para | Affinity increased in the order p-Br > p-Cl >> p-F. | nih.gov |

| Truncated 4'-Thioadenosine Derivatives | Alkynyl group size | C2-position | Binding affinity improved with increasing size up to hexynyl, then decreased. | nih.gov |

| Truncated 4'-Thioadenosine Derivatives | Bulky hydrophobic group | N6-amino group | Decreased binding affinity at the hA2A adenosine (B11128) receptor. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized molecules and for providing insights into the structural features that are most important for a desired biological effect. nih.gov

Development of Predictive Models

The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov

Different statistical methods and machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various tree-based models, can then be used to build the QSAR model. mdpi.com The goal is to create an equation that can accurately predict the biological activity of a compound based on its calculated descriptors. qsartoolbox.org The selection of the most relevant descriptors is a critical step in this process. nih.gov

Statistical Validation of QSAR Models

A crucial aspect of QSAR modeling is the rigorous statistical validation of the developed models to ensure their predictive power and robustness. nih.gov This is typically done using both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's stability and predictive ability using the training set data. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. mdpi.com The predictive performance of the model on the test set is a key indicator of its real-world utility. mdpi.com The applicability domain of a QSAR model must also be defined, which specifies the chemical space in which the model can make reliable predictions. mdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Purpose |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | Measures the goodness-of-fit of the model to the training data. |

| q² (Cross-validated R²) | A measure of the model's predictive ability, calculated using internal validation techniques like leave-one-out cross-validation. | Assesses the robustness and internal predictivity of the model. |

| R²_pred (Predictive R²) | The R² value calculated for the external test set. | Evaluates the model's ability to predict the activity of new compounds. |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Indicates the absolute error of the predictions in the units of the biological activity. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational computational techniques used to predict the interaction between a small molecule (a ligand), such as this compound, and a macromolecular target, typically a protein. These methods provide critical insights into the binding mechanisms that underpin a compound's biological activity.

Ligand-Target Interaction Analysis

Ligand-target interaction analysis identifies the specific non-covalent forces that stabilize the binding of a ligand to its protein target. These interactions are crucial for the affinity and specificity of any potential drug candidate. Key interactions typically analyzed include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. For this compound, the primary amide group (-CONH₂) is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the carbonyl oxygen).

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules from the binding site. The benzene (B151609) ring of this compound would be expected to form hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within a target's binding pocket.

Ionic Interactions: These are electrostatic attractions between oppositely charged groups. While this compound is neutral, it could interact with charged residues in a binding site through dipole interactions.

π-π Stacking: This involves the attractive, noncovalent interactions between aromatic rings. The phenyl ring of the compound can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Covalent Bonding: The isothiocyanate group (-N=C=S) is an electrophilic moiety capable of reacting with nucleophilic residues on a protein, such as the thiol group of cysteine or the amino group of lysine, to form a stable covalent bond. This irreversible binding is a key mechanism for many isothiocyanate-containing compounds.

A typical analysis would produce data detailing the specific amino acid residues involved in these interactions and the corresponding distances, which can be summarized in a table.

Table 1: Illustrative Example of Ligand-Target Interaction Analysis (Note: This table is a hypothetical representation as specific target data for this compound is not available.)

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asp145 (Oxygen) | 2.9 |

| Hydrogen Bond | Carbonyl O | Gln78 (N-H) | 3.1 |

| Hydrophobic | Benzene Ring | Leu120, Val128 | N/A |

| π-π Stacking | Benzene Ring | Phe256 | 4.5 |

Conformational Analysis and Binding Mode Prediction

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. The biological activity of a molecule is highly dependent on its ability to adopt a specific low-energy conformation that is complementary to the shape of the target's binding site. rsc.orgjmir.org

For this compound, key rotational bonds would be between the benzene ring and the amide group, and between the ring and the isothiocyanate group. Computational methods can calculate the energy associated with each conformation to identify the most stable, or "preferred," shapes of the molecule in different environments (e.g., in water or within a binding pocket).

Binding mode prediction, typically performed using molecular docking software like AutoDock or Glide, places these different conformations into the three-dimensional structure of a target protein. nih.govnih.gov The software then scores the various poses based on how well they fit and the strength of the predicted interactions. The result is a prediction of the most likely orientation and conformation of the ligand when bound to the target, which is essential for understanding its mechanism of action and for guiding further design efforts. nih.gov

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. eisai.comnih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Millions of virtual compounds are computationally "docked" into the binding site, and their potential binding affinity is scored. Compounds with the best scores are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this method uses a molecule known to be active (a "hit" or "lead" compound) as a template. The database is then searched for molecules with similar shapes, sizes, and pharmacophoric features (e.g., patterns of hydrogen bond donors/acceptors and hydrophobic centers).

Once a "hit" compound is identified through virtual screening, the process of lead optimization begins. Medicinal chemists and computational scientists work together to modify the structure of the hit compound to improve its properties, such as:

Potency: Increasing the binding affinity for the target.

Selectivity: Ensuring it binds strongly to the desired target but weakly to other proteins to avoid side effects.

Pharmacokinetic Properties: Improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Computational modeling plays a vital role in this iterative process by predicting how structural changes to the lead compound will affect its binding and properties, thereby prioritizing which new analogs should be synthesized and tested.

Pre Clinical in Vitro and in Vivo Research of 4 Isothiocyanatobenzamide

In Vitro Biological Evaluation Methodologies

In vitro studies form the foundational stage of preclinical research, offering insights into the biological effects of a compound at a cellular and molecular level. These assays are crucial for initial efficacy screening, understanding the mechanism of action, and identifying promising candidates for further testing.

The initial step in evaluating the potential of an anticancer agent involves screening it against a panel of well-characterized human cancer cell lines. The choice of cell lines is critical and is typically guided by the therapeutic indication of interest. For a broad-spectrum anticancer evaluation, a diverse panel is often used, representing various cancer types.

Studies on various natural and synthetic isothiocyanates have utilized a range of cell lines to establish their anticancer potential. frontiersin.orgiiarjournals.org Common examples include:

Prostate Cancer: DU145 and 22Rv1 cell lines. iiarjournals.org

Liver Cancer: HepG2 cells. iiarjournals.orgplos.org

Cervical Cancer: HeLa cells. nih.govceon.rs

Colon Cancer: LS 174 cells. nih.govceon.rs

Melanoma: Fem-x cells. nih.govceon.rs

Breast Cancer: MCF-7 and MDA-MB-231 cell lines are standard models for hormone-dependent and triple-negative breast cancer, respectively. plos.org

Leukemia: The K562 cell line is used for chronic myelogenous leukemia, and the MV4-11 cell line is a model for acute myeloid leukemia. lookchem.comnih.gov

The selection of such cell lines allows researchers to assess the compound's activity across different genetic backgrounds and cancer subtypes. nih.gov Furthermore, comparing the compound's effect on cancerous cells versus normal, non-transformed cells, such as peripheral blood mononuclear cells (PBMC), is essential to determine a preliminary selectivity index. nih.govceon.rs For a novel compound like 4-isothiocyanatobenzamide, a similar panel would be employed to identify which cancer types are most sensitive to its action.

A primary goal of in vitro screening is to determine a compound's ability to inhibit cancer cell growth. The anti-proliferative activity is commonly quantified by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell proliferation by 50%.

The most widely used method for this assessment is the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. researchgate.net While effective, it is noted that for certain classes of compounds, such as some polyphenols, the MTT assay can sometimes overestimate cell viability, and alternative methods quantifying ATP or DNA content may be used for confirmation. plos.orgnih.gov

Numerous studies have documented the anti-proliferative effects of various isothiocyanates using these methods. For instance, Benzyl isothiocyanate (BITC) has shown potent activity across multiple cell lines. nih.govceon.rs The data from such studies provide a benchmark for evaluating new synthetic derivatives.

Table 1: Example of Anti-proliferative Activity of Dietary Isothiocyanates on Various Cancer Cell Lines This table presents data for related isothiocyanate compounds to illustrate the type of results obtained from anti-proliferative assays.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | HeLa | Cervical Carcinoma | 5.04 | nih.gov |

| Benzyl Isothiocyanate (BITC) | Fem-x | Melanoma | 2.76 | nih.gov |

| Benzyl Isothiocyanate (BITC) | LS 174 | Colon Cancer | 14.30 | nih.gov |

| Phenylethyl Isothiocyanate (PEITC) | HepG2 | Liver Carcinoma | ~10.0 | iiarjournals.org |

Once a compound demonstrates anti-proliferative activity, it is crucial to understand its mechanism of action by identifying its molecular target(s). Target engagement assays confirm the direct interaction between a drug and its intended target protein within a cellular environment. promega.jp This is a critical step, as a lack of target engagement is a significant cause of clinical trial failures.

For compounds like isothiocyanates, which are known to interact with multiple signaling pathways, a variety of assays may be employed. Since many anticancer drugs target protein kinases, kinase-focused assays are highly relevant. reactionbiology.com

Biochemical Kinase Assays: These assays measure the direct inhibition of purified kinase enzymes. They are often used for large-scale screening against a panel of hundreds of kinases to determine a compound's selectivity profile. reactionbiology.com

Cellular Thermal Shift Assay (CETSA): This method assesses target binding in intact cells or tissue lysates by measuring changes in the thermal stability of a target protein upon ligand binding. researchgate.net

NanoBRET® Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to quantify the binding of a compound to a NanoLuc® luciferase-tagged target protein. It can measure compound affinity, occupancy, and even residence time in living cells. promega.jp

Chemoproteomic Approaches: These methods use probe-based strategies to profile target engagement across a large portion of the proteome. For example, a cell-penetrant covalent probe can be used to capture and enrich kinases, and competitive binding with an inhibitor like this compound can be quantified using mass spectrometry to identify its specific targets. nih.govnih.gov

These assays are essential to confirm that the compound's observed biological effect is a direct result of modulating the activity of a specific protein or pathway. nih.gov

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation, robotics, and data processing software to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. bmglabtech.com This process is fundamental for identifying initial "hit" compounds from large chemical libraries. nih.gov

The HTS process generally involves the following key steps: bmglabtech.com

Assay Development and Miniaturization: A robust and sensitive biological assay (e.g., a fluorescence-based cell viability assay or a biochemical enzyme assay) is developed and optimized for use in a high-density microplate format (e.g., 384- or 1536-well plates).

Compound Library Screening: A robotic system dispenses compounds from a large library into the assay plates.

Incubation and Signal Detection: After an appropriate incubation period, a plate reader measures the assay signal (e.g., fluorescence, luminescence, or absorbance).

Data Analysis: Sophisticated software is used to process the large volume of data, identify active compounds ("hits"), and eliminate false positives.

For a novel chemical entity like this compound, HTS platforms could be used to screen it against a wide array of biological targets (e.g., a panel of kinases or G-protein coupled receptors) to uncover its primary mechanism of action or to identify potential off-target effects early in the discovery process. nih.govsigmaaldrich.com

Target Engagement Assays (e.g., Kinase Assays)

In Vivo Experimental Model Systems

Following promising in vitro results, compounds are advanced to in vivo studies to evaluate their efficacy and behavior within a whole, living organism. These models are essential for understanding the complex interactions between a drug, the tumor, and the host's physiological systems.

The selection of an appropriate animal model is paramount for the preclinical evaluation of anticancer agents. The model should, as closely as possible, recapitulate the human disease state. For cancer research, mouse models are the most common, with xenograft models being a gold standard for testing therapeutic efficacy. nih.gov

Cell Line-Derived Xenograft (CDX) Models: These models are created by subcutaneously or orthotopically injecting established human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice). crownbio.com The choice of cell line is typically informed by the in vitro screening data; for example, a cell line that showed high sensitivity to the compound would be selected. Research on a derivative, N-(3-(diethylamino)propyl)-4-isothiocyanatobenzamide, utilized an MV4-11 xenograft model, suggesting this cell line showed prior sensitivity. lookchem.com Similarly, studies on phenylethyl isothiocyanate (PEITC) used a xenograft model of glioblastoma with GBM 8401 cells. nih.gov

Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. nih.gov These models are considered more clinically relevant as they better maintain the histological and genetic heterogeneity of the original human tumor. crownbio.comnih.gov

The primary endpoint in these studies is typically the inhibition of tumor growth over time. The successful translation of in vitro potency to in vivo efficacy in a relevant animal model is a critical milestone in the preclinical development of a compound like this compound. plos.org

Advanced Analytical Methodologies for 4 Isothiocyanatobenzamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative analysis of 4-Isothiocyanatobenzamide from reaction mixtures and biological matrices. The choice of technique depends on the sample complexity, the required sensitivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Research Findings: For aromatic isothiocyanates and benzamides, C18 columns are frequently used due to their hydrophobic nature, which allows for effective separation based on the compound's polarity. oup.comnih.gov The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with additives like acetic acid or phosphate (B84403) buffers to control the pH and improve peak shape. oup.combeilstein-journals.org

Due to the potential instability and lack of a strong chromophore in some isothiocyanates, pre-column derivatization is a common strategy to enhance detection. mdpi.com Reagents like 1,2-benzenedithiol (B97157) or N-acetyl-L-cysteine can be used to form stable derivatives with improved UV absorbance or fluorescence properties. mdpi.commostwiedzy.pl For instance, phenyl isothiocyanate is used as a derivatizing reagent for HPLC analysis of amines. sigmaaldrich.com The separation of isomeric benzamides has been demonstrated using acetonitrile-water mobile phases, where retention is influenced by factors like intramolecular hydrogen bonding. oup.com

| Parameter | Typical Conditions for Aromatic Isothiocyanate & Benzamide (B126) Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures. oup.combeilstein-journals.org |

| Detector | UV-Vis Diode Array Detector (DAD) at wavelengths around 254 nm or 280 nm. beilstein-journals.org |

| Flow Rate | 0.8 - 1.0 mL/min. beilstein-journals.org |

| Temperature | Ambient to 40 °C. |

| Derivatization | Optional, using reagents like N-acetyl-L-cysteine for enhanced sensitivity. mdpi.commostwiedzy.pl |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some isothiocyanates can be analyzed directly, derivatization is often necessary to improve volatility and thermal stability, and to prevent degradation in the injector port. mdpi.comnih.gov

Research Findings: The analysis of isothiocyanates by GC-MS can sometimes be problematic due to their thermal lability. mdpi.com However, for many benzamide derivatives, GC-MS provides excellent separation and structural information. oup.comresearchgate.net The choice of a suitable capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-5MS), is crucial for achieving good resolution. oup.com The mass spectrometer provides valuable data for identification based on the fragmentation pattern of the molecule. For benzamide derivatives, characteristic fragments can help in elucidating the structure. oup.com It is important to note that aromatic amides, like benzamides, may exhibit longer retention times. oup.com

| Parameter | General Conditions for Benzamide Derivative Analysis |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). oup.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injector Temp. | Typically 250-280 °C. |

| Oven Program | A temperature gradient is programmed to ensure separation of compounds with different volatilities. |

| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. oup.com |

| MS Scan Range | m/z 50-550. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This makes it an ideal technique for detecting and quantifying low levels of this compound in complex matrices such as biological fluids. mdpi.comnih.gov

Research Findings: LC-MS/MS methods have been successfully developed for the simultaneous determination of various isothiocyanates and their metabolites. nih.govnih.gov These methods often involve derivatization to enhance ionization efficiency. nih.gov For example, a method using N-acetyl-L-cysteine derivatization followed by UPLC-MS analysis has been validated for several isothiocyanates. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry has also been used for the analysis of related compounds. mdpi.com The high sensitivity of LC-MS/MS allows for detection limits in the nanomolar range. nih.gov

| Parameter | Typical Conditions for Isothiocyanate Analysis |

| LC System | UPLC or UHPLC for high-resolution separation. mdpi.comnih.gov |

| Column | C18 or other suitable reversed-phase columns. |

| Mobile Phase | Gradient elution with water and acetonitrile, often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. |

| MS System | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification. tudublin.ie |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound, providing information about its electronic properties and functional groups.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum can be used for qualitative analysis and quantification based on the Beer-Lambert law.

| Functional Group | Expected Absorption Range (λmax) |

| Benzene (B151609) Ring (π → π) | ~200-280 nm |

| Carbonyl Group (n → π) | ~270-300 nm (typically weak) |

| Isothiocyanate Group | ~240-300 nm researchgate.net |

| Benzamide Moiety | ~230-280 nm core.ac.uk |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The isothiocyanate group is well-known for its use in creating fluorescent labels for biomolecules. tdblabs.senih.gov

Research Findings: While the intrinsic fluorescence of this compound may not be extensively documented, the presence of the aromatic ring and conjugated system suggests it may exhibit fluorescent properties. Isothiocyanate derivatives of fluorescent compounds like fluorescein (B123965) (FITC) and benzanthrone (B145504) are widely used as fluorescent probes. tdblabs.sebas.bgwikipedia.org FITC, for example, has an excitation maximum around 495 nm and an emission maximum around 519 nm. wikipedia.org A study on 3-isothiocyanatobenzanthrone showed fluorescence emission in the 500-560 nm region. bas.bg The fluorescence properties, including quantum yield and Stokes shift, of this compound would be dependent on the solvent environment and its interaction with other molecules. The quenching of protein fluorescence (from tryptophan and tyrosine residues) can be used to study the binding of ligands like isothiocyanate derivatives to proteins. mdpi.com

| Fluorophore Type | Typical Excitation Max (nm) | Typical Emission Max (nm) |

| Fluorescein Isothiocyanate (FITC) | ~495 wikipedia.org | ~519 wikipedia.org |

| Benzanthrone Isothiocyanate | ~425-435 bas.bg | ~500-560 bas.bg |

| Protein (Tryptophan) | ~280 | ~345 mdpi.com |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and sensitive detection of this compound. By measuring the mass-to-charge ratio (m/z) of the ionized molecule and its fragments, MS provides definitive information on the compound's molecular weight and structure. orgchemboulder.com For this compound (C₈H₆N₂OS), the nominal molecular weight is 178.21 Da. In mass spectrometric analysis, this would be observed as the molecular ion peak (M⁺) at an m/z of approximately 178. pg.edu.pl

The fragmentation pattern of this compound under ionization, typically Electron Impact (EI) or Electrospray Ionization (ESI), is predictable based on its functional groups. The most favored fragmentation pathways involve the cleavage of the weakest bonds to form the most stable resulting cations and radical species. orgchemboulder.com Key fragmentation would likely involve:

Loss of the isothiocyanate group: Cleavage resulting in the loss of NCS (58 Da) or HSCN (59 Da).

Amide bond cleavage: Fragmentation at the amide linkage, leading to the formation of a benzoyl cation or related fragments.

α-Cleavage: Cleavage of the bond adjacent to the aromatic ring or the carbonyl group. libretexts.org

These fragmentation patterns serve as a "fingerprint," allowing for the specific identification of this compound even in complex mixtures. researchgate.netmdpi.com High-resolution mass spectrometry can further distinguish its elemental composition from other compounds with the same nominal mass.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 178 | [C₈H₆N₂OS]⁺ | Molecular Ion (M⁺) |

| 120 | [C₇H₆NO]⁺ | Loss of NCS group |

| 104 | [C₇H₄O]⁺ | Loss of NCS and NH₂ |

| 76 | [C₆H₄]⁺ | Loss of CONH₂ and NCS (fragmentation of the benzoyl moiety) |

Electrophoretic Techniques

Electrophoretic techniques offer high-resolution separations based on the differential migration of analytes in an electric field. For a neutral compound like this compound, specialized approaches within capillary electrophoresis are required for effective analysis.

Capillary Electrophoresis (CE)

In standard capillary zone electrophoresis (CZE), neutral analytes migrate with the speed of the electroosmotic flow (EOF), resulting in no separation from other neutral species. Therefore, the direct analysis of this compound by CZE is challenging. However, analysis can be achieved through derivatization to impart a charge to the molecule. mdpi.comresearchgate.net

A viable strategy involves reacting the isothiocyanate group with a charged nucleophile. For instance, derivatization with mercaptoacetic acid introduces a negatively charged carboxyl group to the this compound molecule. researchgate.netresearchgate.net This charged derivative can then be readily separated from other sample components based on its unique electrophoretic mobility. Detection is typically performed using a UV detector. acs.org

Table 2: Illustrative Capillary Electrophoresis Parameters for Derivatized Isothiocyanates

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm length | Standard dimensions for CE analysis. |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 | Common buffer system providing stable EOF. acs.org |

| Derivatizing Agent | Mercaptoacetic Acid | Reacts with the isothiocyanate to add a negative charge. researchgate.netresearchgate.net |

| Applied Voltage | 20-25 kV | Typical voltage for efficient separation. |

| Detection | UV Absorbance at 220 nm | Wavelength suitable for detecting the aromatic and derivatized structure. |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a highly suitable mode of capillary electrophoresis for the separation of neutral compounds like this compound. researchgate.net This technique combines the principles of electrophoresis and chromatography. researchgate.net A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). nih.gov

This results in the formation of a pseudo-stationary phase of micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles. researchgate.net Since the micelles are charged (e.g., SDS micelles are anionic), they migrate at a different velocity than the bulk electroosmotic flow. This differential partitioning allows for the separation of neutral analytes based on their hydrophobicity and interaction with the micellar phase. mostwiedzy.plcapes.gov.br The inherent aromaticity and functional groups of this compound would dictate its partitioning coefficient and thus its migration time, enabling its separation from other components.

Table 3: General MEKC Method Parameters for Aromatic Compound Analysis

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Surfactant | 30-50 mM Sodium Dodecyl Sulfate (SDS) | Forms the anionic micellar pseudo-stationary phase. nih.govmostwiedzy.pl |

| Buffer | 20 mM Borate or Phosphate Buffer, pH 9.0-9.3 | Maintains pH and conductivity. mostwiedzy.plpolimi.it |

| Organic Modifier | 5-15% (v/v) Methanol or Acetonitrile | Modifies analyte solubility and micelle interaction to optimize resolution. polimi.it |

| Applied Voltage | 15-25 kV | Drives the separation. |

| Detection | UV Absorbance at 214 or 254 nm | Wavelengths where aromatic compounds typically absorb. |

Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires robust sample preparation to remove interfering substances like proteins, salts, and lipids. nih.gov Effective sample cleanup is crucial for achieving accurate and reproducible results, preventing column or instrument contamination, and enhancing analytical sensitivity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. mostwiedzy.plresearchgate.net For an aromatic compound of intermediate polarity like this compound, a reversed-phase SPE protocol is highly effective. nih.gov This typically involves using a sorbent with non-polar characteristics, such as octadecyl-bonded silica (B1680970) (C18) or a polymeric material (e.g., Strata-X). mostwiedzy.plphenomenex.com The procedure isolates the analyte by partitioning it onto the solid phase while allowing polar interferences to pass through.

The SPE process consists of four key steps:

Conditioning: The sorbent is activated with a water-miscible organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) to prepare it for sample loading.

Loading: The pre-treated biological sample (e.g., diluted plasma) is passed through the cartridge, where this compound is retained on the sorbent via hydrophobic interactions.

Washing: The cartridge is washed with a weak solvent (e.g., a low-percentage organic solvent in water) to remove salts and other hydrophilic impurities while the analyte remains bound.

Elution: The purified this compound is recovered from the sorbent by passing a small volume of a strong, non-polar organic solvent (e.g., acetonitrile, isopropanol) through the cartridge. mostwiedzy.pl The resulting clean extract can then be analyzed directly or after solvent evaporation and reconstitution.

Table 4: Generic Reversed-Phase SPE Protocol for this compound from Plasma

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | 1 mL Methanol, followed by 1 mL Water | To activate the sorbent functional groups. |

| Loading | 0.5 mL Plasma diluted with 0.5 mL 2% Phosphoric Acid | To retain the analyte on the sorbent. |

| Washing | 1 mL 5% Methanol in Water | To remove polar interferences. |

| Elution | 1 mL Acetonitrile or Isopropanol | To recover the purified analyte. mostwiedzy.pl |

Derivatization Procedures for Enhanced Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. nih.gov For this compound, which lacks strong native fluorescence, derivatization can significantly improve detection sensitivity for techniques like HPLC-Fluorescence or CE-LIF. The procedure typically targets the most reactive functional group, which in this case is the electrophilic isothiocyanate (-N=C=S) moiety.

A common and effective strategy is the reaction of the isothiocyanate with a thiol-containing reagent. mdpi.com For example, reacting this compound with N-acetyl-L-cysteine (NAC) under mild basic conditions yields a stable dithiocarbamate (B8719985) derivative. mostwiedzy.plwur.nl This reaction not only facilitates purification but also introduces a UV-active adduct that can be reliably quantified. researchgate.net

Another approach is the reaction with an amine to form a corresponding thiourea (B124793). nih.govnih.gov This can be useful for creating derivatives with enhanced UV absorbance or for altering the chromatographic behavior of the analyte. For fluorescence detection, a derivatizing agent containing a fluorophore, such as Dansyl chloride, could be used to react with the amide nitrogen or a modified form of the molecule. libretexts.org

Table 5: Potential Derivatization Reagents for this compound

| Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| N-acetyl-L-cysteine (NAC) | Isothiocyanate | Dithiocarbamate | Increased stability and UV absorbance; adds a chargeable group. mostwiedzy.plwur.nl |

| 1,2-Benzenedithiol | Isothiocyanate | Cyclocondensation Product | Forms a stable, highly UV-absorbent derivative. mdpi.com |

| Ammonia | Isothiocyanate | Thiourea | Creates a stable derivative with a UV chromophore. nih.govresearchgate.net |

| Dansyl chloride | Amine (if modified) / Amide | Dansyl-adduct | Adds a highly fluorescent tag for sensitive detection. libretexts.org |

Protein Precipitation and Liquid-Liquid Extraction

In the bioanalysis of this compound, effective sample preparation is critical to remove interfering endogenous macromolecules, such as proteins and lipids, from biological matrices like plasma or serum. Protein precipitation (PPT) and liquid-liquid extraction (LLE) are two fundamental and widely employed techniques for sample clean-up prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between these methods depends on the required level of cleanliness, the desired analyte concentration, and the specific characteristics of the analytical method.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique in bioanalysis due to its simplicity, speed, and broad applicability. ijpsjournal.comactapharmsci.com The principle involves the addition of a substance that reduces the solubility of proteins in the sample, causing them to precipitate out of solution. bioquochem.com The precipitated proteins are then separated by centrifugation, leaving the analyte of interest, such as this compound, in the resulting supernatant. ijpsjournal.com This supernatant can often be directly injected into the analytical instrument or subjected to an evaporation and reconstitution step to enhance concentration. ijpsjournal.com

Common precipitating agents include organic solvents, acids, and salts. ijpsjournal.combioquochem.com For LC-MS based analysis, organic solvents like acetonitrile and methanol are favored because they effectively precipitate proteins and are compatible with typical mobile phases. actapharmsci.comresearchgate.net Acid precipitation, using agents like trichloroacetic acid (TCA) or perchloric acid (PA), is also effective but may sometimes lead to the co-precipitation of the analyte, resulting in lower recovery. bioquochem.comnih.gov

Research Findings

Research comparing different protein precipitation agents for the analysis of small molecules in plasma has shown that acetonitrile often provides the most effective protein removal and highest analyte recovery. nih.gov For instance, in studies on various pharmaceutical compounds, acetonitrile precipitation resulted in recoveries exceeding 80%, which was superior to acid precipitation methods. nih.gov Methanol is another common choice and has demonstrated high recovery rates, sometimes over 90%, for certain analytes. actapharmsci.com While specific recovery data for this compound is not extensively published, the general principles suggest that a simple protein precipitation with acetonitrile would be a robust starting point for method development. The procedure typically involves adding the organic solvent to the plasma sample in a specific ratio (e.g., 3:1 solvent-to-plasma), vortexing to ensure thorough mixing, and centrifuging at high speed to pellet the precipitated proteins. actapharmsci.compepgen.com The clear supernatant is then carefully transferred for analysis. ijpsjournal.com

| Precipitating Agent | Typical Ratio (Agent:Plasma) | Advantages | Disadvantages | Reported Recovery Range for Small Molecules |

|---|---|---|---|---|

| Acetonitrile (ACN) | 2:1 to 4:1 | Excellent protein removal, good recovery for many analytes, compatible with reverse-phase LC. nih.govnih.gov | Can precipitate some polar analytes; may cause 'matrix effects' in MS. nih.gov | >80% nih.gov |

| Methanol (MeOH) | 2:1 to 4:1 | Less likely to precipitate polar analytes compared to ACN. actapharmsci.com | May be less efficient at precipitating certain proteins. actapharmsci.comresearchgate.net | 87-94% actapharmsci.com |

| Trichloroacetic Acid (TCA) | e.g., 10% final concentration | Very effective at protein precipitation. bioquochem.comnih.gov | Can cause analyte degradation or co-precipitation; corrosive; may require removal before LC-MS. bioquochem.comnih.gov | Variable, can be low nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govlibretexts.org The analyte is partitioned from the aqueous biological matrix into the organic phase, leaving water-soluble interferences like proteins and salts behind. umlub.pl Key factors influencing the efficiency of LLE include the choice of organic solvent, the pH of the aqueous phase, and the ratio of the two phases. nih.gov After extraction, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a solvent suitable for injection into the analytical system. organomation.com This process not only cleans the sample but also allows for significant concentration of the analyte.

For a compound like this compound, the selection of an appropriate organic solvent is crucial. The solvent should readily dissolve the analyte while being immiscible with the aqueous sample. Common LLE solvents include ethyl acetate (B1210297), diethyl ether, and dichloromethane (B109758). umlub.plrasayanjournal.co.in The pH of the sample can be adjusted to ensure the analyte is in a neutral, un-ionized state, which typically maximizes its partitioning into the organic solvent.

Research Findings

LLE is a powerful technique for achieving very clean extracts and high analyte concentration, which can significantly improve the sensitivity and robustness of an assay. nih.gov While traditional LLE can be labor-intensive and consume large volumes of organic solvents, modern approaches like supported liquid extraction (SLE) have streamlined the process. thermofisher.cominterchim.com In SLE, the aqueous sample is absorbed onto a solid support material (e.g., diatomaceous earth), and the organic extraction solvent is then passed through the support, eliminating the need for shaking and the formation of emulsions. interchim.com This approach is faster, more reproducible, and easily automated. interchim.com For the analysis of isothiocyanates from various matrices, solvents like dichloromethane have been effectively used. ijpsjournal.com A hypothetical LLE procedure for this compound from plasma would involve pH adjustment followed by extraction with a suitable water-immiscible organic solvent.

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Preparation | Aliquot 200 µL of plasma into a clean tube. Add internal standard. | Precise sample volume for quantification. Internal standard corrects for variability. actapharmsci.com |

| 2. pH Adjustment | Add 50 µL of a suitable buffer (e.g., phosphate buffer) to adjust pH. | To neutralize the analyte and maximize partitioning into the organic phase. |

| 3. Extraction | Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex for 2-5 minutes. | To transfer the analyte from the aqueous plasma to the immiscible organic solvent. umlub.plthermofisher.com |

| 4. Phase Separation | Centrifuge at ~4000 x g for 10 minutes. | To achieve a clean separation between the aqueous and organic layers. pepgen.com |

| 5. Collection | Transfer the upper organic layer to a new tube. | To isolate the analyte-containing phase. |

| 6. Evaporation & Reconstitution | Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase. | To concentrate the analyte and prepare it in a solvent compatible with the LC-MS system. organomation.com |

Interdisciplinary Research Perspectives and Future Directions for 4 Isothiocyanatobenzamide

Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of 4-isothiocyanatobenzamide with systems biology and omics technologies, while still an emerging area, holds significant promise for elucidating its mechanism of action on a global scale. The inherent reactivity of the isothiocyanate functional group is central to these potential applications.

Proteomics: The primary mechanism of action for isothiocyanates involves their electrophilic nature, which allows them to form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. This reactivity makes this compound an ideal candidate for chemoproteomic approaches, specifically activity-based protein profiling (ABPP). In a potential ABPP study, a modified version of this compound, featuring a reporter tag (e.g., an alkyne or biotin), could be introduced to a cellular system. This probe would covalently bind to its protein targets. Subsequent cell lysis, enrichment of tagged proteins, and analysis via mass spectrometry would enable the identification of the specific proteins that interact with the compound. This unbiased approach can uncover novel protein targets and pathways modulated by this compound, providing a systems-level view of its biological effects.

Metabolomics: The biological activity of this compound, including its observed antimicrobial and anticancer effects, is expected to induce significant shifts in cellular metabolism. Metabolomics, the large-scale study of small molecules (metabolites) within cells and tissues, can be employed to capture these changes. By comparing the metabolic profiles of cells treated with this compound to untreated controls, researchers can identify perturbed metabolic pathways. For instance, its antibacterial action is believed to involve the inhibition of essential metabolic pathways, a hypothesis that can be directly tested and detailed using metabolomic analysis. Such studies provide a functional readout of the downstream consequences of the compound's interaction with its primary targets.

The combined power of proteomics and metabolomics can create a comprehensive model of the compound's influence, linking direct protein targets to the resulting functional changes in cellular metabolism. researchgate.net

Development of Chemical Probes and Tools for Biological Research

The unique chemical properties of this compound make it a valuable building block for creating sophisticated chemical probes and tools for biological inquiry. The isothiocyanate group acts as a reactive "warhead" that can be harnessed for targeted labeling and conjugation.